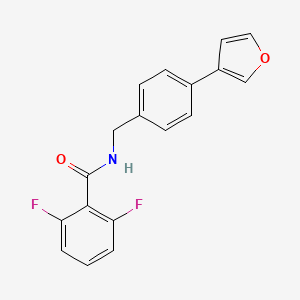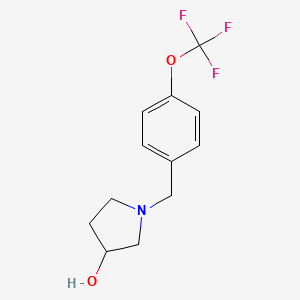
1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Trifluoromethoxylation Reagents
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . Compounds containing CF3O, such as “1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol”, can be used as reagents in trifluoromethoxylation reactions . These reactions are crucial in the synthesis of various organic compounds .
Synthesis of Phthalocyanines
“1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol” can be used in the synthesis of peripherally tetra-substituted phthalocyanines . Phthalocyanines have applications in many scientific fields such as chemical sensors, catalysts, photodynamic therapy, electrochromic agents, dyes and pigments, liquid crystals, electrocatalytic, and solar energy conversion .
Spectroelectrochemical Studies
Compounds like “1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol” can be used in spectroelectrochemical studies . These studies help in understanding the redox behaviors of various compounds .
Development of New Catalysts
The trifluoromethoxy group in “1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol” can potentially influence the catalytic properties of the compound . This makes it useful in the development of new catalysts .
Enantioselective Benzylation Reactions
“1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol” can be used in organo-catalytic enantioselective benzylation reactions . These reactions are crucial in the synthesis of chiral molecules .
Development of New Pharmaceuticals
The unique properties of the trifluoromethoxy group can potentially be exploited in the development of new pharmaceuticals . For example, the group can influence the pharmacokinetic properties of a drug .
安全和危害
作用机制
Target of Action
This compound features a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring can interact with various biological targets, depending on its substitution pattern and stereochemistry .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets through various mechanisms, depending on the nature of the target and the specific structural features of the compound .
Biochemical Pathways
The compound’s pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethoxy group could potentially influence the compound’s pharmacokinetic properties, as fluorinated compounds are often used in drug design to improve metabolic stability and enhance bioavailability .
Result of Action
The compound’s pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may have diverse biological effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
属性
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)7-16-6-5-10(17)8-16/h1-4,10,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGPYIFFVRVBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)benzyl)pyrrolidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2793291.png)
![N-[2-(4-Methylphenoxy)ethyl]acetamide](/img/structure/B2793292.png)
![N'-(3-chloro-2-methylphenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2793293.png)
![2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2793295.png)
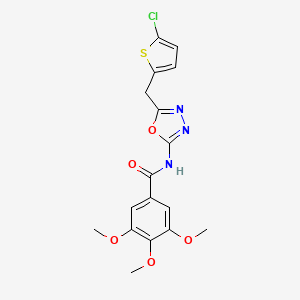
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793297.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2793298.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2793300.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2793305.png)
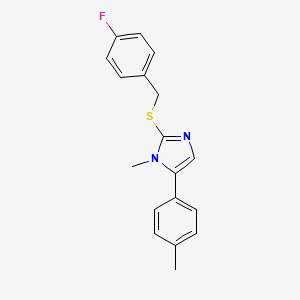
![N-(2,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2793310.png)
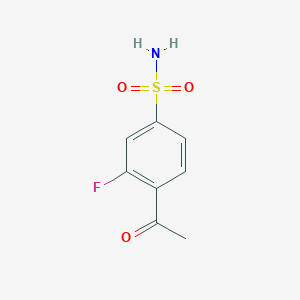
![6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2793313.png)
